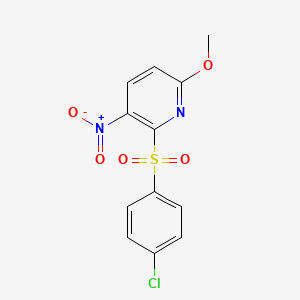![molecular formula C20H22F3N3O3 B2714624 N-(3-morpholin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 439111-17-8](/img/structure/B2714624.png)
N-(3-morpholin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-morpholin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C20H22F3N3O3 and its molecular weight is 409.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Morpholino Oligos in Gene Function Inhibition
Morpholino oligos, related to the structural motif of N-(3-morpholin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide, have been recognized for their ability to inhibit gene function in embryos across a range of model organisms. This capability provides a straightforward method to study gene function, highlighting its utility in developmental biology research (Heasman, 2002).
Central Nervous System (CNS) Acting Drugs Synthesis
The compound's structural features, including the morpholine moiety, have been identified as functional groups likely to serve as lead molecules for synthesizing compounds with CNS activity. This highlights its relevance in developing new therapeutic agents aimed at treating CNS disorders without the adverse effects commonly associated with current CNS drugs (Saganuwan, 2017).
Supramolecular Chemistry Applications
Compounds containing structural elements like those in this compound have been applied in supramolecular chemistry for nanotechnology, polymer processing, and biomedical applications. The compound's adaptable nature promises a bright future in various scientific and commercial applications (Cantekin, de Greef, & Palmans, 2012).
Photoaffinity Labeling in Structural Biology
The trifluoromethyl group, as part of the compound's structure, is similar to groups used in photoaffinity labeling, a critical method in structural biology for studying the organization of biological systems. This technique allows the detailed examination of potential drug targets and transport processes, among others (Vodovozova, 2007).
Pharmacological Activities of Morpholine Derivatives
Morpholine derivatives, including structures similar to this compound, show a broad spectrum of pharmacological profiles. This review details the developments in the synthesis of morpholine and pyran analogues, highlighting their significant pharmacophoric activities across various medicinal chemistry applications (Asif & Imran, 2019).
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3/c21-20(22,23)16-4-1-3-14(11-16)18(27)15-12-17(25-13-15)19(28)24-5-2-6-26-7-9-29-10-8-26/h1,3-4,11-13,25H,2,5-10H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNGIRNNFZGZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CN2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
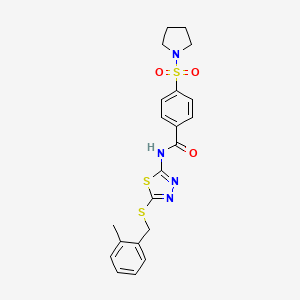
![2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2714543.png)
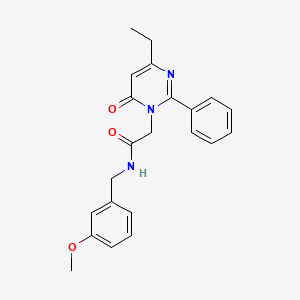
![3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene](/img/structure/B2714545.png)
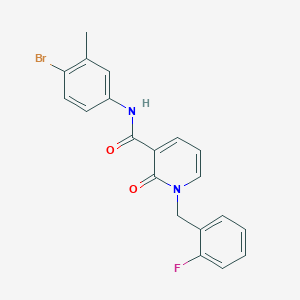
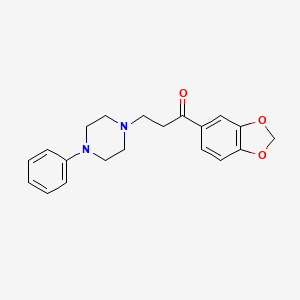
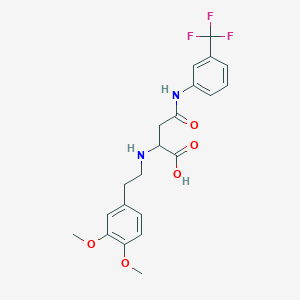
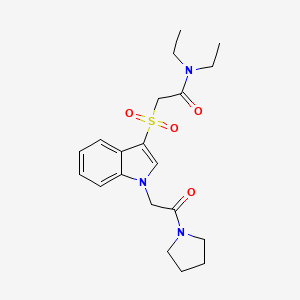
![Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2714554.png)

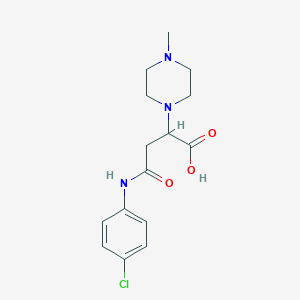
![N-(2,3-dihydro-1H-inden-1-yl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714560.png)
